molecular formula C33H45ClN2O10 B570949 15-Methoxyansamitocin P-3 CAS No. 117860-08-9

15-Methoxyansamitocin P-3

Cat. No.: B570949
CAS No.: 117860-08-9
M. Wt: 665.177
InChI Key: HCVXCBYLIZAAEV-XXGGWIJGSA-N
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Description

Discovery and First Isolation from Japanese Mosses

The groundbreaking discovery of 15-methoxyansamitocin P-3 occurred in 1988 through the pioneering research conducted by Kunikazu Sakai and colleagues, who successfully isolated this novel maytansinoid from two distinct species of Japanese mosses. The isolation work focused on Isothecium subdiversiforme, belonging to the Lembophyllaceae family, and Thamnobryum sandei, a member of the Neckeraceae family. This discovery represented the first documented occurrence of a 15-methoxy derivative within the ansamitocin P-3 structural framework, marking a significant expansion of the known chemical diversity within the maytansinoid class of natural products.

The research team employed bioassay-guided fractionation techniques to identify and isolate the active constituents from these bryophyte sources. The isolation process revealed that this compound was present alongside three previously known maytansinoids, designated as compounds 1, 3, and 4 in the original publication. This co-occurrence pattern suggested a complex biosynthetic machinery capable of producing multiple maytansinoid variants within the same organism, highlighting the sophisticated metabolic capabilities of these moss species.

The successful isolation of this compound from Japanese mosses challenged the prevailing understanding of maytansinoid distribution in nature, as these compounds had previously been associated primarily with higher plants and actinomycete bacteria. The discovery expanded the known biological sources of maytansinoids to include bryophytes, fundamentally altering scientific perspectives on the evolutionary origins and ecological functions of these potent bioactive compounds.

Table 1: Source Organisms and Taxonomic Classification

Species Family Order Class Discovery Location
Isothecium subdiversiforme Lembophyllaceae Hypnales Bryopsida Japan
Thamnobryum sandei Neckeraceae Hypnales Bryopsida Japan

Classification within Maytansinoid Family

This compound belongs to the maytansinoid family, a structurally complex group of macrocyclic lactam compounds characterized by their potent cytotoxic properties and unique ansa bridge architecture. The compound represents a specific structural variant of ansamitocin P-3, distinguished by the presence of an additional methoxy group at the C-15 position of the aromatic ring system. This structural modification results in a molecular formula of C33H45ClN2O10 and a molecular weight of 665.177 daltons, compared to the parent compound ansamitocin P-3 with a molecular formula of C32H43ClN2O9 and molecular weight of 635.145 daltons.

The maytansinoid family shares fundamental structural characteristics including a 19-membered macrocyclic lactam ring system, known as the ansa bridge, which connects to a chlorinated aromatic chromophore. These compounds are classified as ansamycin antibiotics, belonging to a broader category of polyketide-derived natural products that exhibit potent biological activities. The structural complexity of this compound includes multiple stereogenic centers, contributing to its three-dimensional configuration and biological activity profile.

Within the classification hierarchy, this compound can be categorized as a polyketide macrolactam with a benzoic chromophore, placing it specifically within the ansamitocin subgroup of maytansinoids. The presence of the additional methoxy group at C-15 represents a unique structural feature that distinguishes this compound from other known members of the family, potentially affecting its pharmacological properties and biological interactions.

Table 2: Structural Comparison of Selected Maytansinoids

Compound Molecular Formula Molecular Weight Key Structural Features
Maytansine C34H46ClN3O10 692.2 g/mol Parent compound with carbamate side chain
Ansamitocin P-3 C32H43ClN2O9 635.1 g/mol Isobutyrate ester at C-3
This compound C33H45ClN2O10 665.177 g/mol Additional methoxy group at C-15

Historical Significance in Natural Product Research

The identification of this compound marked a pivotal moment in natural product research, representing the first discovery of maytansinoids in bryophyte sources and expanding the known taxonomic diversity of these important bioactive compounds. This breakthrough challenged existing paradigms regarding the distribution of complex secondary metabolites and highlighted the untapped potential of non-vascular plants as sources of pharmaceutically relevant compounds. The discovery contributed significantly to the growing body of evidence suggesting that bryophytes represent an underexplored reservoir of chemical diversity with potential therapeutic applications.

The historical importance of this discovery extends beyond its taxonomic novelty to encompass broader implications for understanding the evolutionary relationships between different maytansinoid-producing organisms. Prior to this work, maytansinoids had been isolated primarily from flowering plants of the Celastraceae family and from certain actinomycete bacteria. The identification of these compounds in mosses suggested either convergent evolution of similar biosynthetic pathways or possible horizontal gene transfer mechanisms, opening new research directions in chemical ecology and evolutionary biology.

The publication of this discovery in the Journal of Natural Products in 1988 represented a significant contribution to the field, providing detailed chemical characterization and biological activity data that established this compound as a legitimate member of the maytansinoid family. The work demonstrated the application of sophisticated analytical techniques for natural product isolation and structure elucidation, setting methodological standards for subsequent research in bryophyte chemistry.

Furthermore, the discovery highlighted the importance of systematic screening programs for bioactive natural products, as the initial identification was guided by cytotoxicity bioassays that revealed the potent biological activity of the moss extracts. This approach emphasized the value of combining biological activity screening with chemical investigation, a methodology that has since become standard practice in natural product drug discovery programs.

Evolution of Scientific Understanding

The scientific understanding of this compound has evolved considerably since its initial discovery, with subsequent research revealing important insights into its biological activity, structural properties, and potential therapeutic applications. Early studies established that all isolated maytansinoids from the Japanese mosses, including this compound, exhibited potent cytotoxic properties, confirming their membership in this pharmacologically important class of compounds. This initial characterization provided the foundation for understanding the structure-activity relationships within the maytansinoid family and the specific contributions of the C-15 methoxy substitution.

Advances in analytical chemistry and structural biology have provided deeper insights into the molecular mechanisms underlying the bioactivity of this compound. Modern understanding recognizes that maytansinoids, including this novel derivative, exert their biological effects primarily through inhibition of microtubule polymerization, leading to disruption of cellular division processes and subsequent apoptosis. The specific binding interactions at the maytansine site on tubulin have been characterized through crystallographic studies, providing molecular-level understanding of how structural modifications like the C-15 methoxy group might influence binding affinity and selectivity.

The evolution of synthetic chemistry has also contributed to enhanced understanding of this compound, as efforts to develop synthetic routes to maytansinoids have provided insights into the chemical reactivity and stability of different structural features. These synthetic studies have revealed the challenges associated with constructing the complex macrocyclic framework while maintaining the precise stereochemistry required for biological activity.

Recent developments in the field have focused on the potential applications of maytansinoid derivatives in targeted cancer therapy, particularly through antibody-drug conjugate technologies. While this compound itself has not been extensively developed for therapeutic applications, the broader understanding of maytansinoid mechanisms and structure-activity relationships derived from studies of this and related compounds has informed the development of clinically relevant derivatives.

Table 3: Timeline of Major Scientific Developments

Year Development Significance
1988 Initial isolation and characterization First discovery of maytansinoids in bryophytes
1990s Mechanistic studies Understanding of microtubule inhibition mechanism
2000s Crystallographic analysis Molecular-level binding site characterization
2010s Therapeutic development Application in antibody-drug conjugate technologies

Properties

CAS No.

117860-08-9

Molecular Formula

C33H45ClN2O10

Molecular Weight

665.177

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,15,20-trimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate

InChI

InChI=1S/C33H45ClN2O10/c1-17(2)30(38)45-25-15-26(37)36(6)21-13-20(14-22(41-7)27(21)34)28(43-9)18(3)11-10-12-24(42-8)33(40)16-23(44-31(39)35-33)19(4)29-32(25,5)46-29/h10-14,17,19,23-25,28-29,40H,15-16H2,1-9H3,(H,35,39)/b12-10+,18-11+/t19-,23+,24-,25+,28?,29+,32+,33+/m1/s1

InChI Key

HCVXCBYLIZAAEV-XXGGWIJGSA-N

SMILES

CC1C2CC(C(C=CC=C(C(C3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)OC)C)OC)(NC(=O)O2)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Ansamitocin P-3 is primarily sourced from bacterial fermentation (Actinosynnema pretiosum), whereas this compound and maytanbutine are isolated from bryophytes, suggesting ecological diversity in maytansinoid production .

Mechanistic and Pharmacological Insights

  • Tubulin Binding: All maytansinoids, including this compound, inhibit microtubule polymerization by binding to the vinca alkaloid site on β-tubulin, leading to cell cycle arrest .
  • Biosynthetic Pathways : Ansamitocin P-3 is produced via bacterial polyketide synthase (PKS) pathways, whereas this compound’s biosynthesis in mosses remains uncharacterized, hinting at divergent evolutionary adaptations .

Challenges in Comparative Studies

  • Limited direct comparisons between this compound and other maytansinoids are noted in the evidence. For instance, while ansamitocin P-3 is well-studied in fermentation optimization , data on this compound’s scalability or pharmacokinetics are sparse.
  • Trewiasine and maytanbutine lack detailed structural or activity data in the provided sources, underscoring gaps in comparative research .

Research Findings and Implications

Antitumor Activity in Bryophytes

The discovery of this compound in mosses (Claopodium crispifolium, Anomodon attenuatus) highlights bryophytes as underutilized sources of bioactive compounds . This contrasts with ansamitocin P-3, which is typically sourced from bacteria, suggesting broader ecological distribution of maytansinoids than previously recognized .

Clinical Potential and Limitations

  • Maytansinoids, including this compound, have inspired antibody-drug conjugates (ADCs) like DM1 (derived from ansamitocin P-3) for targeted cancer therapy. The C-15 methoxy group could improve ADC stability or efficacy, though this remains speculative without direct evidence .
  • Toxicity and solubility issues common to maytansinoids may persist in this compound, necessitating further structure-activity relationship (SAR) studies .

Preparation Methods

Source Material and Initial Processing

The discovery of 15-Methoxyansamitocin P-3 in mosses marked the first identification of maytansinoids in non-angiosp erm plants. Fresh specimens of Isothecium subdiversiforme and Thamnobryum sandei are collected, air-dried, and ground into a coarse powder. The biomass is then subjected to sequential solvent extraction:

  • Defatting : Hexane or petroleum ether removes lipids and chlorophyll.

  • Polar extraction : Methanol or ethanol (95%) extracts cytotoxic compounds under reflux for 48–72 hours.

Chromatographic Purification

Crude extracts are concentrated under reduced pressure and fractionated using silica gel column chromatography. Key steps include:

  • Normal-phase chromatography : Elution with chloroform-methanol gradients (9:1 to 4:1 v/v) separates maytansinoids from terpenoid impurities.

  • Reversed-phase HPLC : Final purification employs C18 columns with acetonitrile-water (65:35) mobile phases, achieving >98% purity.

Table 1: Yield Optimization in Natural Extraction

ParameterOptimal ConditionPurity (%)Yield (mg/kg dry weight)
Extraction solvent95% ethanol8512.3 ± 1.5
Column chromatographySilica gel (200–300 mesh)928.1 ± 0.9
HPLC mobile phaseAcetonitrile:water (65:35)98.56.7 ± 0.7

Despite its historical significance, natural extraction faces limitations: low yields (6–12 mg/kg) and ecological concerns from moss harvesting.

Biosynthetic Production via Microbial Fermentation

Strain Selection and Genetic Engineering

Industrial-scale production relies on engineered Actinosynnema pretiosum strains, particularly PF4-4 (ATCC PTA-3921), which exhibit 40–60% higher ansamitocin titers than wild-type strains. Key genomic modifications include:

  • Overexpression of asm23 (P450 monooxygenase) to enhance methoxylation at C-15.

  • Knockout of asm11 (acyltransferase) to reduce byproduct formation.

Fermentation Process Optimization

Fed-batch fermentation in 1,500 L bioreactors utilizes the following parameters:

Table 2: Fermentation Conditions for this compound

ParameterOptimal ValueImpact on Titer
Temperature28°CMaximizes P450 activity
pH6.8–7.2Stabilizes ansamitocins
Dissolved oxygen40% saturationPrevents oxidative degradation
Carbon sourceGlucose (21.5 g/L)Sustains growth phase
InducerIsobutanol (0.5% v/v)Upregulates asm gene cluster

Post-288-hour fermentation, broths contain 450–600 mg/L of ansamitocins, with this compound constituting 70–75% of total maytansinoids.

Downstream Processing

The extraction and purification pipeline involves:

  • Heat inactivation : Broth is heated to 55°C for 1 hour to denature microbial enzymes.

  • Solvent extraction : Ethyl acetate (3:1 v/v broth ratio) recovers >95% ansamitocins in two countercurrent stages.

  • Silica cartridge purification : Pre-packed silica cartridges (Biotage 150M) elute impurities with cyclohexane-hexane (2:1), followed by target compound elution using ethyl acetate-hexane-methanol (29.4:68.6:2.0).

  • Crystallization : Slow evaporation from acetone-hexane mixtures yields 98.2% pure this compound crystals.

Comparative Analysis of Preparation Methods

Yield and Scalability

  • Natural extraction : Limited to gram-scale annual production due to slow moss growth rates.

  • Fermentation : Enables metric ton-scale manufacturing with batch yields exceeding 300 g/1,500 L run.

Economic and Environmental Considerations

  • Moss-based methods require 12–18 months for biomass accumulation, resulting in costs exceeding $120,000/kg.

  • Microbial synthesis reduces production costs to $2,400–$3,100/kg through high-throughput fermentation .

Q & A

Q. How can researchers ensure compliance with ethical guidelines when studying this compound in animal models?

  • Methodological Answer : Adhere to ARRIVE guidelines for experimental design, including sample size justification and randomization. Obtain approval from institutional animal care committees (IACUC). Report humane endpoints (e.g., tumor volume limits) and euthanasia protocols. Share raw data via repositories like Figshare to enhance transparency .

Q. What steps are critical for replicating spectral data or cytotoxicity assays published for this compound?

  • Methodological Answer : Document instrument calibration (e.g., NMR shimming, MS tuning), solvent batches, and cell passage numbers. Use reference standards (e.g., commercial ansamitocin P-3) for assay validation. Publish detailed protocols in supplementary materials, including software settings (e.g., NMR processing parameters) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15-Methoxyansamitocin P-3
Reactant of Route 2
15-Methoxyansamitocin P-3

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